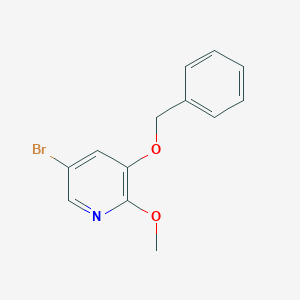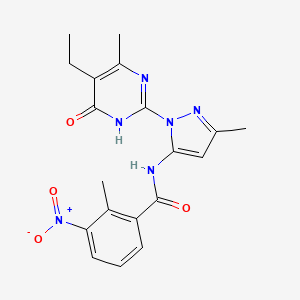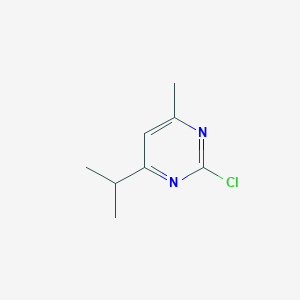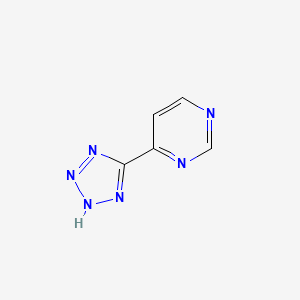
3-(BEnzyloxy)-5-bromo-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
Photodynamic Therapy and Photosensitizers
3-(Benzyloxy)-5-bromo-2-methoxypyridine derivatives have been studied for their role in photodynamic therapy (PDT), a treatment modality for cancer. A particular study highlighted the synthesis and characterization of zinc(II) phthalocyanine derivatives substituted with 3-(Benzyloxy)-5-bromo-2-methoxypyridine. The derivatives demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Chemistry and Organic Synthesis
3-(Benzyloxy)-5-bromo-2-methoxypyridine is utilized in various synthetic pathways. Research has demonstrated its use in the efficient synthesis of 5-functionalized -2-methoxypyridines, showing its versatility in organic synthesis. These 5-functionalized derivatives have been applied in the creation of bicyclic δ-lactams, showcasing the compound's utility in synthesizing complex organic molecules (Sośnicki, 2009).
Antiproliferative Activities
The compound has been a part of the synthesis of structurally complex molecules with potential biological activities. One study involved the stereocontrolled synthesis of 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids using 3-(Benzyloxy)-5-bromo-2-methoxypyridine. These synthesized compounds were tested for their antiproliferative activities against various human cell lines, indicating the compound's role in the development of potential therapeutic agents (Kiss et al., 2019).
Luminescent Properties in Coordination Compounds
In the realm of materials science, 3-(Benzyloxy)-5-bromo-2-methoxypyridine derivatives have been used to develop lanthanide coordination compounds. These compounds were examined for their photophysical properties, particularly focusing on the impact of electron-releasing or electron-withdrawing substituents on their luminescent properties. This research contributes to the understanding of luminescent materials and their potential applications in various technological fields (Sivakumar et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.
将来の方向性
This would involve discussing potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a specific compound like “3-(BEnzyloxy)-5-bromo-2-methoxypyridine”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, databases like PubMed, SciFinder, or Web of Science may have relevant information. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
特性
IUPAC Name |
5-bromo-2-methoxy-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCZJIMYSGNTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(BEnzyloxy)-5-bromo-2-methoxypyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)
![Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2628044.png)
![N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628045.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)

![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)

![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)
![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)
![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)

![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)